5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound characterized by its thiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the thiophene and chloro groups. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and phenyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substituting agents such as halogens or alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: It has shown potential as a bioactive molecule with applications in studying biological processes and developing new therapeutic agents.
Medicine: Research indicates that derivatives of this compound may have medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound's unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiophene derivatives: These compounds contain the thiophene ring and are known for their diverse applications in chemistry and medicine.
Properties
IUPAC Name |
5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS2/c21-16-12-11-15(25-16)19(24)23-20-22-17(13-7-3-1-4-8-13)18(26-20)14-9-5-2-6-10-14/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWKNPDVSNAOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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